molecular formula C16H14FN3O2 B11565597 N-(2-fluorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-fluorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11565597
M. Wt: 299.30 g/mol
InChI Key: QOIKFQIFQWFRTF-VCHYOVAHSA-N
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Description

N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenylmethylidene group, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-fluorobenzaldehyde with 4-methylphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of fluorophenyl and methylphenylmethylidene groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14FN3O2/c1-11-6-8-12(9-7-11)10-18-20-16(22)15(21)19-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

QOIKFQIFQWFRTF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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